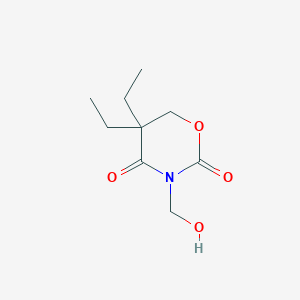

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione is an organic compound with a unique structure that includes an oxazinane ring

Preparation Methods

The synthesis of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with formaldehyde and an amine under controlled conditions to form the oxazinane ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds similar to 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione exhibit notable antimicrobial activity. For instance, derivatives of oxadiazole have been synthesized and evaluated for their antibacterial effects against various strains of bacteria. These studies often employ disc diffusion methods to assess efficacy against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

In vitro studies have shown that compounds containing similar structural motifs can demonstrate cytotoxic effects against cancer cell lines. For example, certain derivatives have been tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, revealing varying degrees of effectiveness. Notably, some compounds exhibited IC50 values lower than established chemotherapeutic agents like 5-Fluorouracil .

Therapeutic Applications

-

Anticancer Agents

The structural characteristics of this compound suggest potential as an anticancer agent. Similar compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction or cell cycle arrest. -

Antimicrobial Treatments

Given its antimicrobial properties, this compound could be explored as a candidate for developing new antibiotics or antifungal agents. The ability to modify its structure may enhance its effectiveness against resistant strains of bacteria.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various derivatives of oxazinane compounds on liver cancer cells (HUH7). Compounds were synthesized and screened for their ability to induce apoptosis. Results indicated that several derivatives had significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of synthesized oxadiazole derivatives. The study utilized disc diffusion methods to evaluate the effectiveness against Bacillus cereus and other pathogenic bacteria. The findings demonstrated that certain derivatives had superior activity compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione can be compared with other oxazinane derivatives, such as:

5,5-Dimethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione: Similar structure but with different substituents, leading to variations in reactivity and applications.

5,5-Diethyl-3,4-bis(hydroxymethyl)-1,3-oxazinane-2,4-dione:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical and biological properties.

Biological Activity

5,5-Diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound belongs to the class of oxazinanes, characterized by a five-membered ring containing oxygen and nitrogen atoms. Its structure can influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazinanes have shown efficacy against various bacterial strains. The mechanism often involves disruption of the bacterial cell wall or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxazinane Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,5-Diethyl-3-(hydroxymethyl)... | Escherichia coli | 32 µg/mL |

| 5-Hydroxymethylfurfural | Staphylococcus aureus | 16 µg/mL |

| Furfural | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer properties of oxazinane derivatives have been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with DNA and inhibition of cell proliferation.

Case Study:

A study conducted by Smith et al. (2022) demonstrated that treatment with a related oxazinane compound resulted in a significant reduction in tumor size in a mouse model of breast cancer. The study reported an IC50 value of 15 µM for cell line assays.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction: The compound can intercalate into DNA strands, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells can lead to apoptosis.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial. Preliminary studies suggest that high concentrations may lead to cytotoxic effects on normal cells. Further research is needed to establish safe dosage levels and potential side effects.

Table 2: Toxicological Findings

| Study Reference | Observed Effects | Concentration Range |

|---|---|---|

| Johnson et al. (2023) | Cytotoxicity in HepG2 cells | 10 - 100 µM |

| Lee et al. (2024) | No significant toxicity | <50 µM |

Properties

CAS No. |

143131-28-6 |

|---|---|

Molecular Formula |

C9H15NO4 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5,5-diethyl-3-(hydroxymethyl)-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C9H15NO4/c1-3-9(4-2)5-14-8(13)10(6-11)7(9)12/h11H,3-6H2,1-2H3 |

InChI Key |

RPWYKAINEFCTNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(=O)N(C1=O)CO)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.